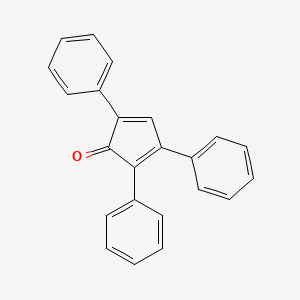
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- is an organic compound known for its unique structure and properties It is a derivative of cyclopentadienone, where three phenyl groups are attached to the cyclopentadienone ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- typically involves a double aldol condensation reaction. This process includes the reaction of benzil with dibenzyl ketone in the presence of a basic catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into cyclopentadienone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Cyclopentadienone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
作用机制
The mechanism of action of 2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- involves its ability to participate in various chemical reactions due to the presence of the cyclopentadienone ring and phenyl groups. The compound can act as a diene in Diels-Alder reactions, forming adducts with dienophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
相似化合物的比较
Similar Compounds
2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl-: Another derivative with four phenyl groups attached, known for its stability and use in organic synthesis.
Cyclopentadienone: The parent compound, which is less stable and more reactive.
Tetraphenylcyclopentadienone: A closely related compound with similar properties and applications.
Uniqueness
2,4-Cyclopentadien-1-one, 2,3,5-triphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its stability and reactivity make it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
64198-89-6 |
|---|---|
分子式 |
C23H16O |
分子量 |
308.4 g/mol |
IUPAC 名称 |
2,3,5-triphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C23H16O/c24-23-21(18-12-6-2-7-13-18)16-20(17-10-4-1-5-11-17)22(23)19-14-8-3-9-15-19/h1-16H |
InChI 键 |
IWHBZQRHJKVFHA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















